

# Delphinidin 3-rutinoside: A Comprehensive Technical Guide on its Physicochemical Properties

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## Compound of Interest

Compound Name: Delphinidin 3-rutinoside

Cat. No.: B190933

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## Introduction

**Delphinidin 3-rutinoside**, a prominent member of the anthocyanin family of flavonoids, is a water-soluble pigment responsible for the deep red, purple, and blue hues observed in numerous fruits and vegetables. Beyond its role as a natural colorant, this compound has garnered significant scientific attention for its potent antioxidant, anti-inflammatory, and potential therapeutic properties. This in-depth technical guide provides a comprehensive overview of the physicochemical properties of **Delphinidin 3-rutinoside**, offering valuable data and methodologies for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

## Physicochemical Properties

The physicochemical characteristics of **Delphinidin 3-rutinoside** are fundamental to its stability, bioavailability, and biological activity. A summary of its key properties is presented below.

## Table 1: General and Chemical Properties of Delphinidin 3-rutinoside

Property	Value	Source
Systematic Name	2-(3,4,5-trihydroxyphenyl)-3-[[6-O-(6-deoxy- $\alpha$ -L-mannopyranosyl)- $\beta$ -D-glucopyranosyl]oxy]-5,7-dihydroxy-1-benzopyrylium chloride	[1]
Synonyms	Tulipanin, Delphinidin 3-O-rutinoside chloride	[1]
Chemical Class	Flavonoid, Anthocyanin	[2]
CAS Number	15674-58-5	[1]
Chemical Formula	C <sub>27</sub> H <sub>31</sub> ClO <sub>16</sub>	[1][2]
Molecular Weight	647.0 g/mol	[1][2]
Appearance	Dark red/purple powder	[2]

**Table 2: Spectroscopic and Ionization Properties of Delphinidin 3-rutinoside**

Property	Value	Source
UV-Vis $\lambda_{\text{max}}$	280 nm, 520 nm	[2]
Predicted pKa (Strongest Acidic)	6.37	[3]
Predicted pKa (Strongest Basic)	-3.7	[3]

Note: Experimental data for the melting point of **Delphinidin 3-rutinoside** is not readily available in the surveyed scientific literature.

## Solubility and Stability

The solubility and stability of **Delphinidin 3-rutinoside** are critical parameters that influence its extraction, formulation, and biological efficacy.

## Solubility

**Delphinidin 3-rutinoside** is characterized as being highly soluble in water[2]. While specific quantitative solubility data for the glycoside in various solvents is limited, a study on its aglycone, delphinidin, provides valuable insights into its solubility profile.

**Table 3: Solubility of Delphinidin (Aglycone) in Various Solvents at Different Temperatures**

Solvent	Temperature (°C)	Solubility ( g/100g solvent)
Water	25	~0.0054
Water	70	~0.0164
Methanol	25	~0.0059
Methanol	70	~0.0211
Ethanol	25	~0.0006
Ethanol	70	~0.0020
Acetone	25	~0.00006
Acetone	70	~0.00010

(Data extrapolated from mole fraction data presented in[4])

It is important to note that the glycosylation with rutinoside in **Delphinidin 3-rutinoside** significantly increases its polarity and, consequently, its water solubility compared to the aglycone form.

## Stability

The stability of **Delphinidin 3-rutinoside** is significantly influenced by several factors, including pH, temperature, and light.

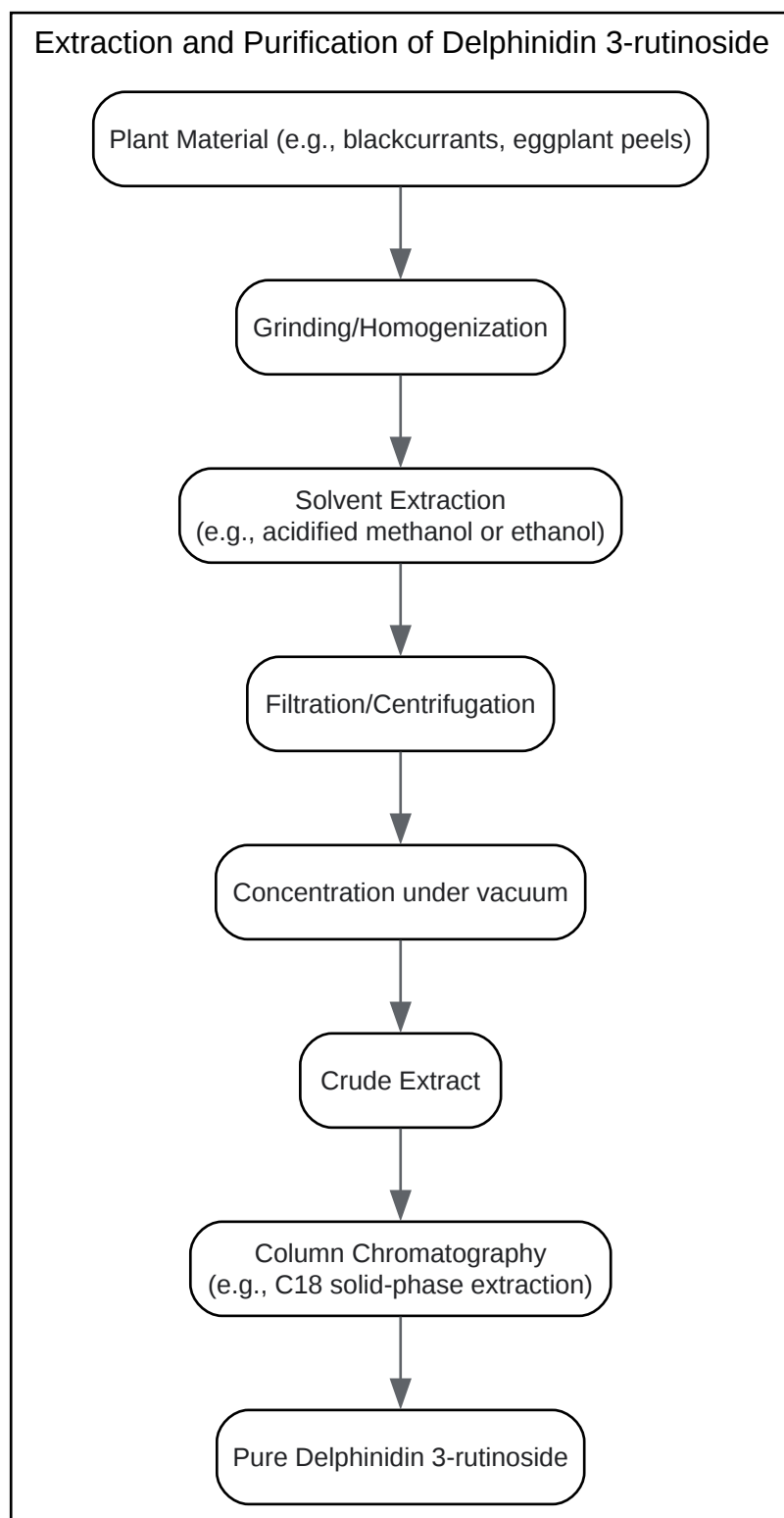
- **pH:** Like other anthocyanins, **Delphinidin 3-rutinoside** is most stable in acidic conditions ( $\text{pH} < 3$ ), where it exists predominantly as the colored flavylum cation. As the pH increases, it undergoes structural transformations to less stable forms, which can lead to color loss[5].
- **Temperature:** Elevated temperatures accelerate the degradation of **Delphinidin 3-rutinoside**. It is reported to be easily degraded by hydrolysis at temperatures above  $40^{\circ}\text{C}$ [2]. The thermal degradation of anthocyanins generally follows first-order kinetics[6][7][8].
- **Light:** Exposure to light, particularly UV radiation, can induce photodegradation. Therefore, it is recommended to store **Delphinidin 3-rutinoside** in darkness[2].
- **Storage:** For long-term storage, it is recommended to keep the compound in a dry and dark place at low temperatures ( $< -5^{\circ}\text{C}$ )[2]. Stock solutions can be stored at  $-80^{\circ}\text{C}$  for up to 6 months or at  $-20^{\circ}\text{C}$  for up to 1 month[9].

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction, analysis, and functional characterization of **Delphinidin 3-rutinoside**.

### Extraction and Purification Workflow

The following diagram illustrates a general workflow for the extraction and purification of **Delphinidin 3-rutinoside** from plant sources.



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A general workflow for the extraction and purification of **Delphinidin 3-rutinoside**.

#### Protocol for Extraction:

- **Sample Preparation:** Fresh or frozen plant material is homogenized or ground into a fine powder.
- **Extraction:** The powdered material is macerated in an acidified solvent (e.g., 80% methanol or ethanol with 0.1% HCl) at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at 4°C in the dark.
- **Filtration and Concentration:** The mixture is filtered, and the solvent is evaporated under reduced pressure at a temperature below 40°C to yield the crude extract.
- **Purification:** The crude extract is subjected to solid-phase extraction (SPE) using a C18 cartridge. The cartridge is first conditioned with methanol and then with acidified water. The extract is loaded, and non-anthocyanin compounds are washed away with acidified water. **Delphinidin 3-rutinoside** is then eluted with acidified methanol. The eluate is concentrated to obtain the purified compound.

## HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for the identification and quantification of **Delphinidin 3-rutinoside**.

#### Protocol for HPLC Analysis:

- **System:** HPLC system equipped with a Diode Array Detector (DAD).
- **Column:** C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- **Mobile Phase A:** 5% Formic acid in water.
- **Mobile Phase B:** Acetonitrile.
- **Gradient:** A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte. A representative gradient is shown in the table below.
- **Flow Rate:** 1.0 mL/min.

- Detection: DAD detection at 520 nm for anthocyanins and 280 nm for other phenolics[2].
- Injection Volume: 20 µL.

**Table 4: Representative HPLC Gradient for Delphinidin 3-rutinoside Analysis**

Time (min)	% Mobile Phase A	% Mobile Phase B
0	95	5
20	70	30
25	50	50
30	95	5

## Antioxidant Capacity Assays

The antioxidant capacity of **Delphinidin 3-rutinoside** can be evaluated using various in vitro assays.

### a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

- Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
- Prepare different concentrations of **Delphinidin 3-rutinoside** in methanol.
- In a 96-well plate, add 100 µL of each concentration of the sample and 100 µL of the DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm.
- The percentage of scavenging activity is calculated using the formula:  $(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control} * 100$ .

### b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

- Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
- Dilute the ABTS•+ solution with ethanol to an absorbance of  $0.70 \pm 0.02$  at 734 nm.
- Add 10  $\mu$ L of different concentrations of **Delphinidin 3-rutinoside** to 190  $\mu$ L of the diluted ABTS•+ solution in a 96-well plate.
- Incubate for 6 minutes at room temperature.
- Measure the absorbance at 734 nm.
- The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

#### c) ORAC (Oxygen Radical Absorbance Capacity) Assay

- This assay is performed using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
- In a black 96-well plate, add 25  $\mu$ L of the sample or Trolox standard and 150  $\mu$ L of a fluorescein solution.
- Incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 25  $\mu$ L of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution.
- Monitor the fluorescence decay every minute for at least 60 minutes.
- The antioxidant capacity is determined by calculating the area under the fluorescence decay curve and is expressed as Trolox equivalents.

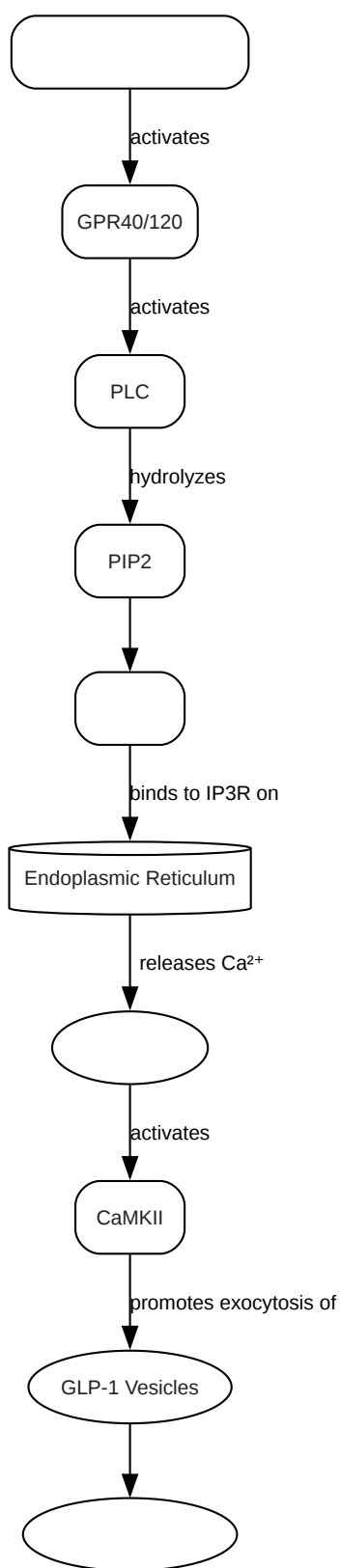
## Signaling Pathways

**Delphinidin 3-rutinoside** has been shown to modulate several key signaling pathways involved in various cellular processes.



## GLP-1 Secretion Pathway

**Delphinidin 3-rutinoside** stimulates the secretion of Glucagon-Like Peptide-1 (GLP-1), an important hormone in glucose homeostasis.



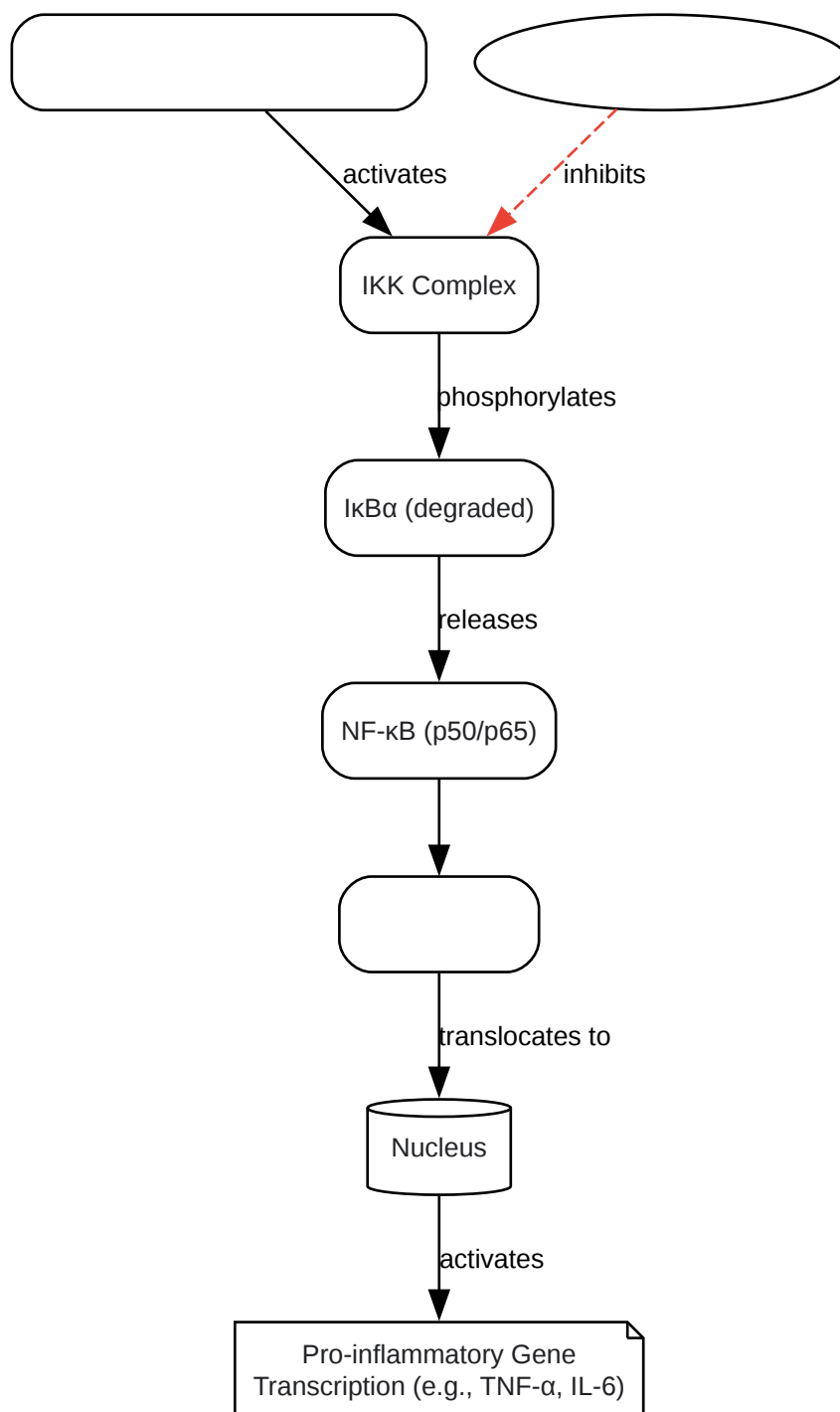
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Proposed mechanism for **Delphinidin 3-rutinoside**-stimulated GLP-1 secretion.

## Anti-inflammatory Signaling Pathways

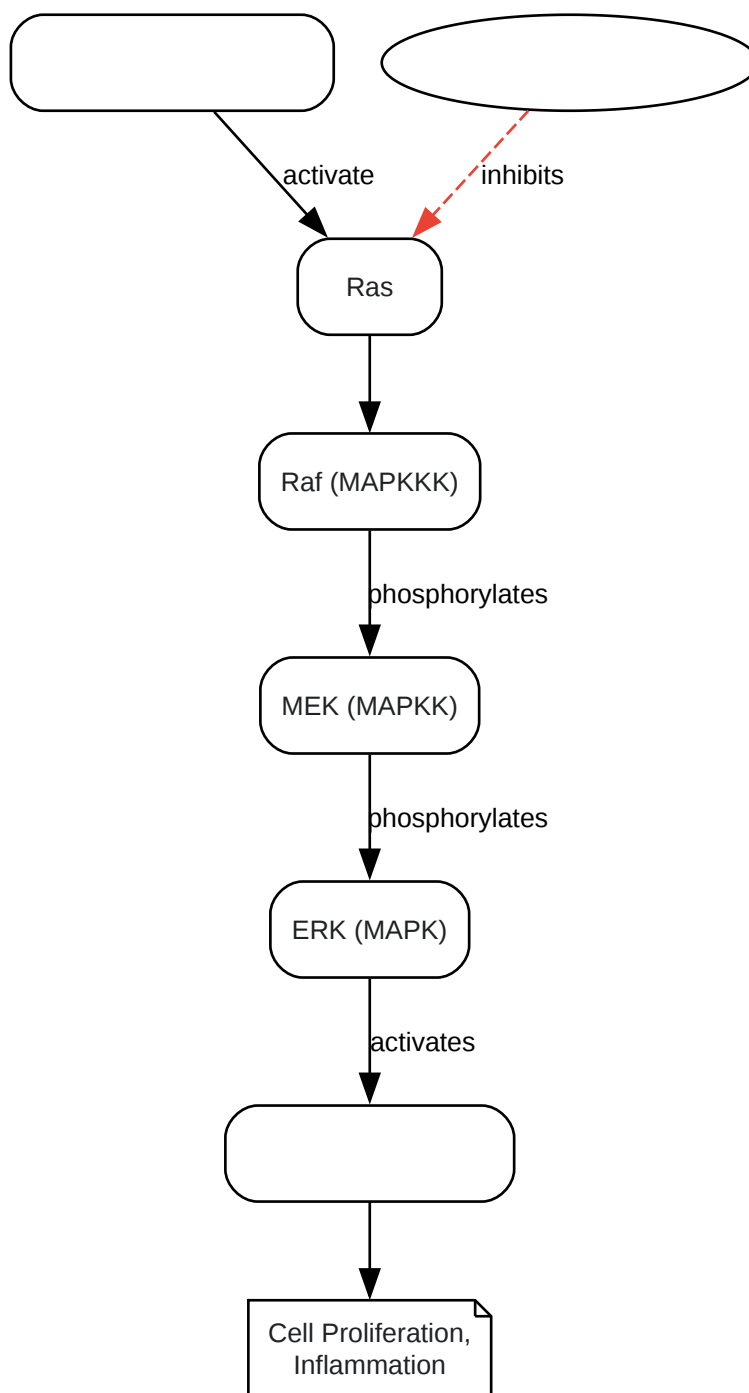
**Delphinidin 3-rutinoside** exhibits anti-inflammatory effects by modulating key inflammatory pathways such as NF- $\kappa$ B and MAPK.

### a) NF- $\kappa$ B Signaling Pathway



[Click to download full resolution via product page](#)Inhibition of the NF- $\kappa$ B inflammatory pathway by **Delphinidin 3-rutinoside**.

## b) MAPK Signaling Pathway

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Modulation of the MAPK signaling pathway by **Delphinidin 3-rutinoside**.

## Conclusion

**Delphinidin 3-rutinoside** possesses a unique set of physicochemical properties that contribute to its notable biological activities. This technical guide has provided a comprehensive summary of its known characteristics, including its chemical structure, molecular weight, solubility, and stability, alongside detailed experimental protocols for its analysis and functional assessment. The elucidation of its involvement in key signaling pathways further underscores its potential as a valuable compound for further research and development in the pharmaceutical and nutraceutical industries. While there are still gaps in the experimental data for some of its properties, this guide serves as a foundational resource for scientists and researchers working with this promising natural product.

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